rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans is a complex organic compound with a molecular weight of 374.87 g/mol . This compound is known for its unique structure, which includes a fluorenyl group and an oxolane ring. It is often used in various scientific research applications due to its specific chemical properties.
Preparation Methods
The synthesis of rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans involves multiple stepsThe final step involves the formation of the carbamate and the addition of the hydrochloride group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in studies involving enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans involves its interaction with specific molecular targets. The fluorenyl group allows it to bind to certain proteins, while the oxolane ring facilitates its interaction with enzymes . These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H23ClN2O3 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c21-9-13-10-24-12-19(13)22-20(23)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18-19H,9-12,21H2,(H,22,23);1H/t13-,19-;/m1./s1 |
InChI Key |
CESQTTJRJZHIDX-NXDRBNLFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl |
Canonical SMILES |
C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.